molecular formula C15H24O2 B14699097 Methyl tetradec-3-en-5-ynoate CAS No. 25091-20-7

Methyl tetradec-3-en-5-ynoate

Cat. No.: B14699097
CAS No.: 25091-20-7
M. Wt: 236.35 g/mol
InChI Key: JLKFZNYQOBNAIU-UHFFFAOYSA-N
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Description

Methyl tetradec-3-en-5-ynoate is an organic compound with the molecular formula C15H24O2 It is a methyl ester derivative of tetradec-3-en-5-ynoic acid This compound is notable for its unique structure, which includes both an alkene and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl tetradec-3-en-5-ynoate can be synthesized through a series of organic reactions. One common method involves the coupling of 1-decyne with 1-bromo-3-chloropropane via a Wittig reaction. The resulting product, 1-chloro-4-tridecyne, undergoes a Grignard reaction with methyl chloroformate to yield methyl tetradec-5-ynoate. This intermediate is then reduced using Lindlar catalyst to produce the desired this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl tetradec-3-en-5-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions, particularly hydrogenation, can convert the alkyne group to an alkene or alkane.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lindlar catalyst for partial hydrogenation, or palladium on carbon (Pd/C) for complete hydrogenation.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alkenes, alkanes.

    Substitution: Amides, alcohol derivatives.

Scientific Research Applications

Methyl tetradec-3-en-5-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl tetradec-3-en-5-ynoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular enzymes or receptors, modulating biochemical pathways. The presence of both alkene and alkyne groups allows it to participate in diverse chemical reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Uniqueness: Methyl tetradec-3-en-5-ynoate is unique due to the presence of both an alkene and an alkyne group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

25091-20-7

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

methyl tetradec-3-en-5-ynoate

InChI

InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h12-13H,3-9,14H2,1-2H3

InChI Key

JLKFZNYQOBNAIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC=CCC(=O)OC

Origin of Product

United States

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